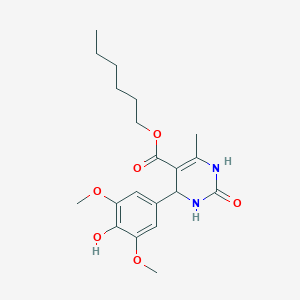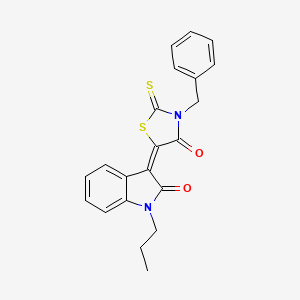![molecular formula C24H24N4O3S2 B11629934 2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11629934.png)
2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-[2-(éthylsulfanyl)-3-thiényl]-7,7-diméthyl-1-(4-nitrophényl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinoléinecarbonitrile est un composé organique complexe appartenant à la famille des quinoléines. Ce composé se caractérise par sa structure unique, qui comprend un noyau quinoléine, un groupe thiényle et divers groupes fonctionnels tels que les groupes amino, nitro et cyano.
Méthodes De Préparation
La synthèse du 2-Amino-4-[2-(éthylsulfanyl)-3-thiényl]-7,7-diméthyl-1-(4-nitrophényl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinoléinecarbonitrile implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la condensation de matières premières appropriées dans des conditions contrôlées. Par exemple, la réaction peut impliquer l'utilisation de dérivés éthylsulfanyles et de composés thiényles, suivie d'une cyclisation et de modifications de groupes fonctionnels. Les méthodes de production industrielle peuvent utiliser des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes thiényle et éthylsulfanyle peuvent être oxydés dans des conditions spécifiques, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Le groupe nitro peut être réduit en un groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Les groupes amino et cyano peuvent participer à des réactions de substitution nucléophile, permettant l'introduction de différents substituants. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le palladium sur carbone et les nucléophiles comme les amines ou les alcools. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications De Recherche Scientifique
Le 2-Amino-4-[2-(éthylsulfanyl)-3-thiényl]-7,7-diméthyl-1-(4-nitrophényl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinoléinecarbonitrile a plusieurs applications en recherche scientifique :
Chimie médicinale : Il a été étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.
Science des matériaux : Sa capacité à former des complexes stables avec les métaux le rend utile dans le développement d'inhibiteurs de corrosion et d'autres matériaux.
Recherche biologique : Les interactions du composé avec les enzymes et les récepteurs présentent un intérêt pour la compréhension des voies biochimiques et le développement de nouveaux agents thérapeutiques.
Mécanisme d'action
Le mécanisme par lequel ce composé exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. Par exemple, son activité antimicrobienne peut être due à sa capacité à inhiber les enzymes bactériennes, tandis que ses propriétés anticancéreuses pourraient être liées à son interaction avec l'ADN ou les protéines cellulaires. La présence de groupes fonctionnels comme les groupes nitro et cyano permet une liaison spécifique à ces cibles, conduisant aux effets biologiques observés .
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its anticancer properties could be related to its interaction with DNA or cellular proteins. The presence of functional groups like the nitro and cyano groups allows for specific binding to these targets, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d'autres dérivés de la quinoléine tels que le 2-amino-4-phénylquinoléine-3-carbonitrile et le 2-amino-4-(4-hydroxyphényl)quinoléine-3-carbonitrile. Comparé à ces composés, le 2-Amino-4-[2-(éthylsulfanyl)-3-thiényl]-7,7-diméthyl-1-(4-nitrophényl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinoléinecarbonitrile est unique en raison de la présence des groupes éthylsulfanyle et thiényle, qui confèrent des propriétés chimiques et biologiques distinctes .
Propriétés
Formule moléculaire |
C24H24N4O3S2 |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
2-amino-4-(2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O3S2/c1-4-32-23-16(9-10-33-23)20-17(13-25)22(26)27(14-5-7-15(8-6-14)28(30)31)18-11-24(2,3)12-19(29)21(18)20/h5-10,20H,4,11-12,26H2,1-3H3 |
Clé InChI |
BGKXJWNPWZWYCK-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B11629859.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629880.png)
![5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole](/img/structure/B11629886.png)

![2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11629894.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629900.png)
![3-methyl-7-(2-methylpropyl)-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11629904.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11629907.png)
![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-propylpyrimidin-4(3H)-one](/img/structure/B11629920.png)
![Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11629928.png)
![2-[4-(2-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11629929.png)
![(5Z)-1-(3-ethoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11629940.png)
